molecular formula C15H16ClNOS B2519249 4-chloro-N-propyl-N-(thiophen-3-ylmethyl)benzamide CAS No. 1235256-16-2

4-chloro-N-propyl-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2519249
CAS No.: 1235256-16-2
M. Wt: 293.81
InChI Key: XIIXFQUNBDCPJE-UHFFFAOYSA-N
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Description

4-chloro-N-propyl-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzene ring, a propyl group attached to the nitrogen atom, and a thiophen-3-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-propyl-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride, propylamine, and thiophen-3-ylmethanol.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzoyl chloride with propylamine to form 4-chloro-N-propylbenzamide. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Introduction of Thiophen-3-ylmethyl Group: The next step involves the reaction of 4-chloro-N-propylbenzamide with thiophen-3-ylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-propyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of the corresponding benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, sodium thiolate, or sodium alkoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-propyl-N-(thiophen-3-ylmethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-propyl-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-methyl-N-(thiophen-3-ylmethyl)benzamide
  • 4-chloro-N-ethyl-N-(thiophen-3-ylmethyl)benzamide
  • 4-chloro-N-propyl-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

4-chloro-N-propyl-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific combination of substituents on the benzamide core. The presence of the propyl group, thiophen-3-ylmethyl group, and chloro group imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

4-chloro-N-propyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS/c1-2-8-17(10-12-7-9-19-11-12)15(18)13-3-5-14(16)6-4-13/h3-7,9,11H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIXFQUNBDCPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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